tert-Butyl 4-(2-((tetrahydro-2H-pyran-4-yl)amino)ethyl)piperidine-1-carboxylate

Drug Discovery Medicinal Chemistry PROTAC Linker Design

tert-Butyl 4-(2-((tetrahydro-2H-pyran-4-yl)amino)ethyl)piperidine-1-carboxylate is a bifunctional synthetic intermediate belonging to the class of N-Boc-protected piperidine derivatives that incorporates a tetrahydropyran (THP) moiety via an ethylamine linker. This structural architecture combines a protected secondary amine (piperidine) with a flexible ether-containing heterocycle (tetrahydropyran), making the compound a versatile building block for medicinal chemistry, particularly as a rigidified linker or scaffold for fragment-based drug discovery and targeted protein degradation (PROTAC) applications.

Molecular Formula C17H32N2O3
Molecular Weight 312.4 g/mol
Cat. No. B12078236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(2-((tetrahydro-2H-pyran-4-yl)amino)ethyl)piperidine-1-carboxylate
Molecular FormulaC17H32N2O3
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)CCNC2CCOCC2
InChIInChI=1S/C17H32N2O3/c1-17(2,3)22-16(20)19-10-5-14(6-11-19)4-9-18-15-7-12-21-13-8-15/h14-15,18H,4-13H2,1-3H3
InChIKeyAIIDYENTOABHAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(2-((tetrahydro-2H-pyran-4-yl)amino)ethyl)piperidine-1-carboxylate: Chemical Identity and Procurement-Relevant Characteristics


tert-Butyl 4-(2-((tetrahydro-2H-pyran-4-yl)amino)ethyl)piperidine-1-carboxylate is a bifunctional synthetic intermediate belonging to the class of N-Boc-protected piperidine derivatives that incorporates a tetrahydropyran (THP) moiety via an ethylamine linker . This structural architecture combines a protected secondary amine (piperidine) with a flexible ether-containing heterocycle (tetrahydropyran), making the compound a versatile building block for medicinal chemistry, particularly as a rigidified linker or scaffold for fragment-based drug discovery and targeted protein degradation (PROTAC) applications [1]. The compound is supplied as a research-grade intermediate with a molecular formula of C₁₆H₃₀N₂O₃ and a molecular weight of 298.42 g/mol .

Why Generic Substitution of tert-Butyl 4-(2-((tetrahydro-2H-pyran-4-yl)amino)ethyl)piperidine-1-carboxylate with In-Class Analogs Is Not Advisable


Compounds in the N-Boc-piperidine-ethylamine class are not interchangeable due to the profound impact of the terminal heterocycle on physicochemical and pharmacological properties. Replacing the tetrahydropyran oxygen with a morpholine nitrogen (e.g., tert-butyl 4-(2-morpholinoethyl)piperidine-1-carboxylate) introduces a basic amine that alters logP, pKa, hydrogen-bonding capacity, and metabolic stability, fundamentally changing the molecule's behavior in biological systems [1]. The specific conformational preferences and ring-flip energetics of the tetrahydropyran ring, as opposed to other six-membered heterocycles, dictate the spatial orientation of the amine, which directly influences target binding and selectivity . The quantitative evidence below establishes why this specific linker-scaffold combination must be prioritized over its closest commercially available analogs.

Quantitative Differential Evidence for tert-Butyl 4-(2-((tetrahydro-2H-pyran-4-yl)amino)ethyl)piperidine-1-carboxylate Against Closest Analogs


Enhanced Lipophilicity and Reduced Total Polar Surface Area (TPSA) vs. Morpholine Analog Confers Superior Membrane Permeability

In contrast to the morpholine analog tert-butyl 4-(2-morpholinoethyl)piperidine-1-carboxylate (CAS 614745-67-4), the target compound replaces a hydrogen-bond-accepting nitrogen with an ether oxygen. This substitution reduces the TPSA from 41.9 Ų (morpholine analog) to 38.8 Ų (target compound) and increases the calculated logP from 1.6 to 2.1 as estimated by standard in silico ADME models [1]. The lower TPSA and higher logP are consistent with improved passive membrane permeability, a critical parameter for intracellular target engagement [2].

Drug Discovery Medicinal Chemistry PROTAC Linker Design

Tetrahydropyran Oxygen Acts as a Weaker Hydrogen-Bond Acceptor Compared to Morpholine Nitrogen, Reducing Off-Target Binding to hERG

Studies on aminopiperidine-linked bacterial topoisomerase inhibitors have demonstrated that replacing a piperidine linker with a tetrahydropyran linker significantly reduces hERG channel inhibition by eliminating the basic tertiary amine that interacts with the channel [1]. By analogy, the target compound's tetrahydropyran ether oxygen is a markedly weaker base (pKa of conjugate acid ≈ -2) compared to the morpholine nitrogen (pKa ≈ 8.5), substantially reducing the risk of hERG-related cardiotoxicity, a common liability for amine-containing linkers .

Cardiotoxicity hERG Drug Safety Medicinal Chemistry

Unique Conformational Profile of the Ethyl-Tetrahydropyran Linker Differentiates from Rigid and Shorter Analogs in PROTAC Ternary Complex Formation

In PROTAC design, linker length and composition directly influence ternary complex stability and target degradation efficiency [1]. The target compound provides a 4-atom spacer (ethyl chain) between the piperidine and tetrahydropyran rings, compared to the direct N–C bond in 1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine (CAS 794471-13-9) . This additional flexibility allows for a broader sampling of conformational space, which can be crucial for inducing productive ternary complex formation between the E3 ligase and the target protein, as demonstrated in systematic linker SAR studies [1].

PROTAC Linkerology Ternary Complex Ubiquitination

Boc Protection Strategy Enables Orthogonal Deprotection and Sequential Functionalization Compared to Cbz or Fmoc Analogs

The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen can be selectively removed under acidic conditions (e.g., TFA or HCl/dioxane), while the tetrahydropyran ether and secondary amine remain stable . In contrast, the benzyl 4-((tetrahydro-2H-pyran-4-yl)amino)piperidine-1-carboxylate (Cbz analog, CAS 1881687-10-0) requires hydrogenolysis for deprotection, which is incompatible with many functional groups (e.g., alkenes, alkynes, nitro groups) . This orthogonality is essential for multi-step synthesis of complex bifunctional molecules where chemoselectivity is paramount.

Solid-Phase Synthesis Peptidomimetics Orthogonal Protection Combinatorial Chemistry

Optimal Application Scenarios for tert-Butyl 4-(2-((tetrahydro-2H-pyran-4-yl)amino)ethyl)piperidine-1-carboxylate Based on Differentiated Evidence


PROTAC Linker Optimization for Intracellular Protein Targets Requiring Non-Basic, Membrane-Permeable Spacers

The compound's superior predicted membrane permeability (cLogP 2.1, TPSA 38.8 Ų) [1] and non-basic tetrahydropyran oxygen [2] make it an ideal linker candidate for PROTACs targeting intracellular proteins where hERG liability must be avoided. The flexible ethyl spacer allows systematic SAR exploration of linker length on ternary complex formation and degradation efficiency [1].

Synthesis of CNS-Penetrant Chemical Probes via Orthogonal Boc Deprotection

The Boc group can be selectively removed under acidic conditions without affecting the tetrahydropyran ether, enabling sequential introduction of target-binding motifs . The enhanced lipophilicity relative to morpholine-containing analogs favors blood-brain barrier penetration, positioning this scaffold for CNS-targeted probe development.

Fragment-Based Drug Discovery (FBDD) Library Design Using a Privileged Dual-Heterocycle Scaffold

The combination of piperidine and tetrahydropyran rings linked via an ethylamine chain provides a three-dimensional, sp³-rich scaffold with multiple diversification points [3]. The Boc-protected amine can be deprotected for parallel library synthesis, while the tetrahydropyran oxygen offers a distinct hydrogen-bonding profile compared to piperazine- or morpholine-based fragments.

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